molecular formula C15H10IN3O B12877396 (5E)-5-[(4-Aminophenyl)imino]-7-iodoquinolin-8(5H)-one CAS No. 65356-17-4

(5E)-5-[(4-Aminophenyl)imino]-7-iodoquinolin-8(5H)-one

Cat. No.: B12877396
CAS No.: 65356-17-4
M. Wt: 375.16 g/mol
InChI Key: IUYQXTHUBZCBBE-UHFFFAOYSA-N
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Description

5-((4-Iminocyclohexa-2,5-dien-1-ylidene)amino)-7-iodoquinolin-8-ol is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Iminocyclohexa-2,5-dien-1-ylidene)amino)-7-iodoquinolin-8-ol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinoline core, followed by the introduction of the iodine atom and the iminocyclohexadienylidene group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-((4-Iminocyclohexa-2,5-dien-1-ylidene)amino)-7-iodoquinolin-8-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reactions typically require specific solvents, temperatures, and pH conditions to proceed efficiently.

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted quinoline compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-((4-Iminocyclohexa-2,5-dien-1-ylidene)amino)-7-iodoquinolin-8-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-((4-Iminocyclohexa-2,5-dien-1-ylidene)amino)-7-iodoquinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Iminocyclohexa-2,5-dien-1-ylidene)-2,5-dihydro-1H-1,2,4-triazol-3-amine
  • 4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]aniline

Uniqueness

5-((4-Iminocyclohexa-2,5-dien-1-ylidene)amino)-7-iodoquinolin-8-ol is unique due to the presence of the iodine atom and the specific arrangement of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

65356-17-4

Molecular Formula

C15H10IN3O

Molecular Weight

375.16 g/mol

IUPAC Name

5-(4-aminophenyl)imino-7-iodoquinolin-8-one

InChI

InChI=1S/C15H10IN3O/c16-12-8-13(19-10-5-3-9(17)4-6-10)11-2-1-7-18-14(11)15(12)20/h1-8H,17H2

InChI Key

IUYQXTHUBZCBBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=O)C(=CC2=NC3=CC=C(C=C3)N)I)N=C1

Origin of Product

United States

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